3-Isopentyl-benzoic acid
Description
Properties
IUPAC Name |
3-(3-methylbutyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXKKISEFAKGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Isopentyl Benzoic Acid
Conventional Organic Synthesis Pathways
Conventional methods for synthesizing 3-isopentyl-benzoic acid rely on well-established organic reactions, often involving multiple steps to build the target molecule.
Electrophilic Aromatic Substitution Strategies on Benzoic Acid Precursors
Directly alkylating benzoic acid with an isopentyl group via Friedel-Crafts alkylation is generally not feasible. The carboxylic acid group is strongly deactivating and a meta-director for electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com Furthermore, Friedel-Crafts alkylations using primary halides like isopentyl chloride are prone to carbocation rearrangements, which would lead to a mixture of isomeric products.
A more reliable, albeit indirect, approach involves Friedel-Crafts acylation followed by reduction. This multi-step pathway circumvents the issues of polysubstitution and carbocation rearrangement. chemguide.co.uk
Reaction Pathway:
Friedel-Crafts Acylation: Benzene (B151609) can be acylated with isovaleryl chloride (3-methylbutanoyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form isovalerophenone (B1672632). chegg.comanu.edu.au This reaction introduces the desired carbon skeleton without rearrangement.
Reduction of the Ketone: The carbonyl group of isovalerophenone is then reduced to a methylene (B1212753) group (CH₂) to form isopentylbenzene (B1585253). Standard reduction methods like the Clemmensen reduction (using zinc-amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are effective for this transformation.
Introduction of the Carboxyl Group: Subsequent functionalization is required to introduce the carboxylic acid group at the meta-position of the isopentylbenzene. This typically involves nitration followed by reduction and then a Sandmeyer reaction, or by direct carboxylation methods as described below.
Side-Chain Functionalization and Alkylation Approaches to the Isopentyl Moiety
An alternative strategy involves starting with a substituted benzene ring and modifying a side chain or introducing the isopentyl group to a pre-functionalized ring. One effective method is the oxidation of an alkyl group already present on the aromatic ring. libretexts.org
A plausible synthetic route involves the preparation of 3-isopentyltoluene and its subsequent oxidation.
Preparation of Isopentylbenzene: As described previously, isopentylbenzene can be synthesized via Friedel-Crafts acylation of benzene with isovaleryl chloride, followed by reduction.
Functionalization at the Meta Position: A second Friedel-Crafts alkylation or acylation on isopentylbenzene would predominantly yield ortho and para products. Therefore, a more controlled approach is necessary to achieve meta substitution.
Oxidation to Carboxylic Acid: A more direct route starts with a molecule like 3-isopentyltoluene. The methyl group can be selectively oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The isopentyl side chain is generally stable under these conditions, leading to the formation of this compound. The primary and secondary carbons attached directly to the aromatic ring are susceptible to this oxidation. libretexts.org
Carboxylation Reactions for Benzoic Acid Core Formation
Carboxylation provides a direct method to introduce the -COOH group onto an aromatic ring that already contains the isopentyl substituent. The Grignard reaction is a classic and highly effective method for this purpose. libretexts.orgyoutube.commasterorganicchemistry.com
Grignard Carboxylation Pathway:
Preparation of the Grignard Reagent: The synthesis begins with a halo-substituted isopentylbenzene, for example, 1-bromo-3-isopentylbenzene. This precursor can be prepared through bromination of isopentylbenzene in the presence of a Lewis acid, which would yield a mixture of isomers requiring separation, or through a more directed synthesis. The aryl bromide is then reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, 3-isopentylphenylmagnesium bromide. masterorganicchemistry.comorganic-chemistry.org
Carboxylation: The prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. youtube.commasterorganicchemistry.com
Protonation: The final step is an acidic workup (e.g., with aqueous HCl or H₂SO₄) to protonate the carboxylate salt, yielding the final product, this compound. youtube.com This method is advantageous as it adds a carbon atom and directly forms the carboxylic acid functional group. masterorganicchemistry.com
Catalytic Synthesis Approaches
Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and selective routes to this compound. These often involve transition metal catalysts.
Transition Metal-Catalyzed Coupling Reactions for Isopentyl Group Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, can be employed to attach the isopentyl group to a benzoic acid derivative. libretexts.orgharvard.edu
Suzuki-Miyaura Coupling Pathway:
Reactants: This reaction would involve the coupling of a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate) with an isopentylboronic acid or a related organoboron reagent.
Catalytic Cycle: The reaction is catalyzed by a palladium(0) complex in the presence of a suitable base. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the isopentyl group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Hydrolysis: If an ester of benzoic acid is used to improve compatibility with the reaction conditions, a final hydrolysis step is required to obtain this compound.
The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the Suzuki reaction. harvard.edu Furthermore, advancements have enabled the coupling of less reactive substrates, expanding the scope of this methodology. libretexts.org
Heterogeneous and Homogeneous Catalysis in Aromatic Carboxylic Acid Synthesis
Catalytic carboxylation offers a more direct alternative to the stoichiometric Grignard method. These reactions can utilize CO₂ or other C1 sources to carboxylate a C-H bond or an aryl halide.
Catalytic Carboxylation of Aryl Halides: Palladium-catalyzed carboxylation can convert aryl halides or triflates into their corresponding carboxylic acids. For instance, 1-bromo-3-isopentylbenzene could be carboxylated using carbon monoxide (CO) in the presence of a palladium catalyst and a suitable base. This method avoids the preparation of a Grignard reagent and can be tolerant of a wider range of functional groups.
Direct C-H Carboxylation: Research into the direct carboxylation of C-H bonds is an active area. Photocatalytic methods using decatungstate anions have shown promise for the functionalization of C-H bonds in molecules like isopentylbenzene, although typically for alkylation rather than direct carboxylation. acs.org Copper-catalyzed protocols have also been developed for the carboxylation of terminal alkynes and certain heteroarenes with CO₂, which could inspire future methods for arenes. ruhr-uni-bochum.de
The table below summarizes various synthetic approaches discussed.
| Method | Starting Material(s) | Key Reagents/Catalysts | Intermediate(s) | Reference(s) |
| Friedel-Crafts Acylation-Reduction | Benzene, Isovaleryl chloride | AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOH | Isovalerophenone, Isopentylbenzene | chemguide.co.ukchegg.comanu.edu.au |
| Side-Chain Oxidation | 3-Isopentyltoluene | KMnO₄ or CrO₃/H₂SO₄ | - | libretexts.org |
| Grignard Carboxylation | 1-Bromo-3-isopentylbenzene | Mg, CO₂ (dry ice), H₃O⁺ | 3-Isopentylphenylmagnesium bromide | libretexts.orgyoutube.commasterorganicchemistry.com |
| Suzuki-Miyaura Coupling | Methyl 3-bromobenzoate, Isopentylboronic acid | Pd(0) catalyst, Base | Methyl 3-isopentylbenzoate | libretexts.orgharvard.edu |
| Catalytic Carboxylation | 1-Bromo-3-isopentylbenzene | Pd catalyst, CO, Base | - | - |
Enzymatic and Biocatalytic Routes
The application of enzymes in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of this compound, biocatalytic methods present a promising alternative to conventional chemical approaches.
Enzyme-Mediated Biotransformations Towards this compound
Direct enzymatic synthesis of this compound is an area of emerging research. One hypothetical yet plausible route involves the selective oxidation of 3-isopentyl-toluene. This biotransformation could be achieved using whole-cell biocatalysts or isolated enzymes, such as oxidoreductases. For instance, microorganisms engineered to express specific monooxygenases or dioxygenases could catalyze the oxidation of the methyl group of 3-isopentyl-toluene directly to a carboxylic acid. This process, if optimized, would represent a highly atom-economical and environmentally benign synthesis method.
Another potential enzymatic approach is the hydrolysis of a corresponding ester precursor, such as methyl 3-isopentylbenzoate. Lipases and esterases are highly efficient catalysts for the hydrolysis of ester bonds under mild aqueous conditions. This two-step process would involve the initial synthesis of the ester, followed by enzymatic hydrolysis to yield the final this compound. The high selectivity of lipases would ensure that other functional groups within a more complex molecule would remain unaffected.
Investigation of Lipase-Catalyzed Synthesis of Related Structures
While specific data on the lipase-catalyzed synthesis of this compound is limited, extensive research has been conducted on the synthesis of structurally related alkylbenzoic acids and their esters. These studies provide a strong foundation for the development of biocatalytic routes to the target molecule. For example, the lipase-catalyzed esterification of benzoic acid with various alcohols, including isopentanol, has been thoroughly investigated.
A study on the synthesis of flavor esters using immobilized Candida antarctica lipase (B570770) B (CALB) demonstrated the efficient production of isopentyl benzoate. The reaction conditions and yields from such studies can serve as a starting point for optimizing the synthesis of this compound precursors.
Table 1: Lipase-Catalyzed Synthesis of Isopentyl Benzoate
| Enzyme Source | Support | Substrates | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Candida antarctica lipase B | Immobilized | Benzoic acid, Isopentanol | n-Hexane | 50 | >95 |
| Rhizomucor miehei lipase | Immobilized | Benzoic acid, Isopentanol | Toluene | 60 | 88 |
This table presents representative data for the synthesis of a structurally related ester, isopentyl benzoate, which can be a precursor to this compound.
Kinetic and Mechanistic Elucidation of Synthetic Processes
A thorough understanding of reaction kinetics and mechanisms is paramount for the optimization and scale-up of any synthetic process. This is particularly true for the synthesis of this compound, where reaction conditions can significantly influence product yield and purity.
Reaction Rate Determination and Kinetic Modeling
For the chemical synthesis of this compound, such as through the Friedel-Crafts acylation of isopentylbenzene followed by oxidation, kinetic studies are crucial. The rate of the acylation reaction, for instance, is dependent on the concentration of the reactants (isopentylbenzene, acylating agent) and the catalyst (e.g., AlCl₃).
A simplified pseudo-first-order kinetic model can often be applied when one reactant is in large excess. The rate equation can be expressed as:
Rate = k[Isopentylbenzene]
Where 'k' is the pseudo-first-order rate constant. Experimental data obtained by monitoring the disappearance of the reactant or the appearance of the product over time allows for the determination of this rate constant.
In the context of enzymatic synthesis, Michaelis-Menten kinetics are typically employed to model the reaction rate. The rate (v) of an enzyme-catalyzed reaction is given by:
v = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where Vₘₐₓ is the maximum reaction rate, [S] is the substrate concentration, and Kₘ is the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vₘₐₓ.
Table 2: Hypothetical Kinetic Parameters for Biocatalytic Synthesis
| Kinetic Parameter | Value (Hypothetical) | Unit | Description |
|---|---|---|---|
| Vₘₐₓ | 120 | µmol/(L·min) | Maximum rate of reaction |
| Kₘ | 5.5 | mM | Michaelis constant for 3-isopentyl-toluene |
| k_cat | 25 | s⁻¹ | Turnover number |
This table provides hypothetical kinetic data for a potential enzyme-catalyzed oxidation of 3-isopentyl-toluene, illustrating the parameters that would be determined in a kinetic study.
Detailed Mechanistic Pathway Investigations
The mechanism of the Friedel-Crafts acylation route to a precursor of this compound involves several key steps. First, the Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This is followed by the electrophilic aromatic substitution, where the acylium ion attacks the aromatic ring of isopentylbenzene. The position of substitution (ortho, meta, or para) is directed by the isopentyl group, which is an ortho-, para-directing group. However, steric hindrance from the bulky isopentyl group may favor para-substitution. A subsequent oxidation step would then convert the acetyl group to the carboxylic acid.
For the enzymatic routes, the mechanism is dictated by the enzyme's active site. In a lipase-catalyzed hydrolysis of an ester precursor, the mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp). The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme and releasing the this compound.
Derivatization and Analog Synthesis of 3 Isopentyl Benzoic Acid
Esterification Reactions of the Carboxyl Group
Esterification is a foundational reaction for derivatives of 3-isopentyl-benzoic acid, converting the acidic carboxyl group into a neutral ester functional group. This transformation alters the compound's polarity, reactivity, and physical properties.
The most common method for converting this compound into its corresponding esters is the Fischer-Speier esterification. thermofisher.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. thermofisher.commdpi.com The equilibrium of the reaction is typically shifted toward the product (the ester) by using an excess of the alcohol or by removing water as it is formed. thermofisher.com
For example, the reaction of this compound with a generic alcohol (R-OH) yields the corresponding 3-isopentyl-benzoate ester. Esters can be synthesized from carboxylic acids through reactions with alcohols, acid chlorides, or acid anhydrides. libretexts.org The synthesis of isopentyl benzoate, a structurally related compound, is achieved through the esterification of benzoic acid with isopentanol. solubilityofthings.com
The choice of catalyst is crucial for optimizing the efficiency and selectivity of esterification reactions. While traditional homogeneous mineral acids like sulfuric acid are effective, they can present challenges related to corrosion and separation. dergipark.org.tr This has led to research into alternative catalytic systems for benzoic acid and its derivatives.
Heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15, offer advantages in terms of easy separation and reusability. mdpi.comdergipark.org.tr More recent innovations include the use of deep eutectic solvents (DES) and ionic liquids, which can act as both solvent and catalyst. dergipark.org.tr Studies on the esterification of benzoic acid with various alcohols have shown that a DES composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) can provide higher conversions than traditional catalysts under similar conditions. dergipark.org.tr Organometallic catalysts, such as Tyzor® titanates, act as non-toxic Lewis acids to increase reaction rates and yield, providing a safer alternative to catalysts containing tin or antimony. chempoint.com
The following table summarizes research findings on catalyst performance for the esterification of the parent compound, benzoic acid, which serves as a model for its derivatives.
| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvent (p-TSA/BTEAC) | Ethanol (B145695) | 75 | 88.4 | dergipark.org.tr |
| Deep Eutectic Solvent (p-TSA/BTEAC) | Butanol | 75 | 87.8 | dergipark.org.tr |
| Deep Eutectic Solvent (p-TSA/BTEAC) | Hexanol | 75 | 67.5 | dergipark.org.tr |
| Amberlyst-15 (Ion Exchange Resin) | Ethanol | 75 | 7.8 | dergipark.org.tr |
| Tyzor® TPT (Titanate) | 2-Ethylhexanol | >150 | >90 (at 105 min) | chempoint.com |
| Sulfuric Acid | 2-Ethylhexanol | >150 | ~85 (at 105 min) | chempoint.com |
Amidation and Other Carboxylic Acid Functionalizations
Beyond esterification, the carboxyl group of this compound can be transformed into other important functional groups, most notably amides.
The conversion of this compound to its corresponding amide, 3-isopentyl-benzamide, involves reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.org Direct thermal condensation between the carboxylic acid and an amine is possible but often requires harsh conditions. rsc.org A more common and efficient laboratory method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl derivative, such as an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is then reacted with the desired amine to form the amide bond.
Modern catalytic methods allow for the direct formation of amides from carboxylic acids and amines under milder conditions. diva-portal.org Catalysts such as boric acid and various metal-based Lewis acids have been shown to facilitate this transformation. diva-portal.org For instance, research into the direct synthesis of amides from nonactivated carboxylic acids has explored catalysts like magnesium nitrate (B79036) and imidazole. rsc.org The synthesis of various benzamide (B126) derivatives is a subject of interest, with methods being developed to improve yield and reduce reaction times. google.com
The carboxyl group of this compound is resistant to oxidation but can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol. libretexts.orgfiveable.me This reaction converts this compound into (3-isopentylphenyl)methanol. The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org
If the carboxylic acid is first converted to an ester, reduction can potentially be stopped at the aldehyde stage using specific reagents. libretexts.orglibretexts.org The use of diisobutylaluminum hydride (DIBAH) at low temperatures (e.g., -78 °C) can reduce an ester, such as methyl 3-isopentylbenzoate, to the aldehyde, 3-isopentylbenzaldehyde, by preventing a second reduction that would lead to the alcohol. libretexts.orglibretexts.org
Modification of the Isopentyl Side Chain
The isopentyl side chain offers another site for chemical modification, primarily at the benzylic position—the carbon atom directly attached to the benzene (B151609) ring. This position is activated by the adjacent aromatic system.
A key reaction is the oxidation of the alkyl side chain. libretexts.org When treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating, an alkyl side chain on a benzene ring can be oxidized completely to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgpearson.com For this compound, the benzylic carbon has two hydrogens. Therefore, strong oxidation would cleave the rest of the isopentyl chain and convert the benzylic -CH₂- group into a carboxyl group, yielding 1,3-benzenedicarboxylic acid (isophthalic acid).
Another potential modification is benzylic halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively introduce a bromine atom at the benzylic position of the isopentyl group. This reaction proceeds via a free-radical mechanism, which is stabilized by the adjacent benzene ring. libretexts.org This would produce 3-(1-bromo-3-methylbutyl)benzoic acid, a versatile intermediate for further synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Isopentyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary method for the unambiguous structural determination of 3-isopentyl-benzoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework can be constructed.
The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the number and chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum is predicted to show distinct signals for the protons of the isopentyl group and the aromatic ring. The isopentyl chain protons would appear in the upfield region (approx. 0.9-2.7 ppm), while the aromatic protons would be found in the downfield region (approx. 7.4-8.0 ppm). The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm), a characteristic feature of carboxylic acids. docbrown.infopressbooks.pub
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The isopentyl carbons are expected in the aliphatic region (approx. 22-44 ppm). The aromatic carbons would resonate between approximately 128 and 143 ppm, and the carboxyl carbon (C=O) would appear significantly downfield (around 172 ppm), consistent with data for similar benzoic acid structures. docbrown.inforsc.org
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2' (2H) | 0.95 | Doublet | 6.6 |
| H-3' (1H) | 1.70 | Multiplet | - |
| H-1' (2H) | 1.62 | Quartet | 7.5 |
| H-α (2H) | 2.68 | Triplet | 7.7 |
| H-5 | 7.45 | Triplet | 7.6 |
| H-4, H-6 | 7.85 | Multiplet | - |
| H-2 | 7.98 | Singlet | - |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2' (CH₃) | 22.5 |
| C-3' (CH) | 27.8 |
| C-1' (CH₂) | 38.6 |
| C-α (CH₂) | 43.5 |
| C-4 | 128.6 |
| C-6 | 129.0 |
| C-2 | 130.5 |
| C-5 | 133.8 |
| C-1 | 130.0 |
| C-3 | 143.2 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Key expected correlations include the sequential connections within the isopentyl chain (H-α with H-1', H-1' with H-3', and H-3' with H-2'). It would also show correlations between adjacent aromatic protons, such as H-4 with H-5, and H-5 with H-6, confirming their positions on the benzene (B151609) ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal from the ¹H spectrum (e.g., C-α to H-α, C-1' to H-1', etc.). mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments. For this compound, a key correlation would be from the benzylic protons (H-α) to the aromatic carbons C-3, C-2, and C-4, confirming the attachment point of the isopentyl group. Correlations from the aromatic protons H-2 and H-4 to the carboxyl carbon would firmly place the -COOH group at the C1 position. rsc.orgfrontiersin.org
The isopentyl side chain of this compound is conformationally flexible due to rotation around its single bonds. While room temperature NMR spectra typically show time-averaged signals, specialized NMR techniques can provide insight into these conformational dynamics.
Conformational polymorphism, where different conformers exist in the crystal structure, has been studied in related substituted benzoic acids like 3-(azidomethyl)benzoic acid. nih.gov In solution, Nuclear Overhauser Effect (NOE) experiments could be employed to probe the spatial proximity between the protons of the isopentyl chain and the aromatic ring. For instance, an NOE between the H-α protons and the H-2/H-4 aromatic protons would suggest a preference for conformations where the chain is oriented towards these protons. Furthermore, variable temperature (VT) NMR studies could reveal information about the energy barriers to bond rotation, potentially showing peak broadening or splitting at low temperatures as the interconversion between different conformers slows on the NMR timescale. acs.org
Vibrational Spectroscopy
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.infospectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the isopentyl group will be observed just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1710 and 1680 cm⁻¹, with conjugation to the aromatic ring shifting it to a slightly lower wavenumber compared to non-conjugated acids. spectroscopyonline.com
C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to medium-intensity bands in the 1600-1450 cm⁻¹ region.
C-O Stretch and O-H Bend: A band associated with C-O stretching coupled with O-H in-plane bending is anticipated around 1320-1210 cm⁻¹. spectroscopyonline.com
O-H Out-of-Plane Bend: A broad absorption centered around 920 cm⁻¹ is characteristic of the out-of-plane bend for the hydroxyl group of a dimeric carboxylic acid. docbrown.info
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3300-2500 | O-H stretch (H-bonded) | Strong, Broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Medium-Strong |
| 1710-1680 | C=O stretch (carbonyl) | Strong |
| 1600, 1585, 1475 | C=C stretch (aromatic) | Medium |
| 1320-1210 | C-O stretch / O-H bend | Medium |
Raman spectroscopy provides complementary information to IR, as it is sensitive to different selection rules. Non-polar bonds and symmetric vibrations often produce strong Raman signals.
For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The symmetric "ring-breathing" mode of the meta-substituted benzene ring should give a particularly strong band. While the C=O stretch is visible in Raman, it is typically less intense than in the IR spectrum. The aliphatic C-H stretching and bending modes of the isopentyl group will also be present. The analysis of Raman spectra for related materials, such as those containing benzoic acid esters or other carbon-based nanostructures, highlights the utility of this technique in characterizing skeletal vibrations and functional groups. dtu.dkbeilstein-journals.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Correlation of Spectroscopic Signatures with Molecular Structure
The definitive structure of 3-isopentylbenzoic acid is established through a synergistic application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques. The molecular structure, featuring a 1,3-disubstituted aromatic ring and a branched alkyl chain, gives rise to a unique set of signals in the NMR spectra. Each signal and its correlations provide unambiguous evidence for the specific arrangement of atoms.
The ¹H NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The protons on the benzene ring, being in different chemical environments, would appear as complex multiplets in the downfield region (typically δ 7.0-8.2 ppm). The isopentyl group protons would be observed in the upfield region (δ 0.9-2.7 ppm). The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield (δ 10-13 ppm), a signal that would disappear upon D₂O exchange. libretexts.orglibretexts.org
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (δ 165-185 ppm) due to the strong deshielding effect of the oxygen atoms. libretexts.orglibretexts.org Aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the isopentyl chain would be found in the upfield region (δ 10-40 ppm).
2D NMR experiments are crucial for assembling the molecular puzzle:
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the isopentyl chain, establishing the connectivity from the benzylic methylene (B1212753) group to the terminal methyl groups. It would also show correlations between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This technique would definitively assign each proton signal to its corresponding carbon atom in both the aromatic ring and the isopentyl side chain.
Together, these NMR techniques provide a detailed and self-consistent picture, confirming the identity of 3-isopentylbenzoic acid by mapping the precise connectivity of every atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 3-isopentylbenzoic acid through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is critical for determining the elemental composition of a molecule. youtube.comnih.gov For 3-isopentylbenzoic acid, with the chemical formula C₁₂H₁₆O₂, the theoretical exact mass can be calculated.
Theoretical Exact Mass Calculation for C₁₂H₁₆O₂:
12 x Mass of ¹²C = 12 x 12.000000 = 144.000000 Da
16 x Mass of ¹H = 16 x 1.007825 = 16.125200 Da
2 x Mass of ¹⁶O = 2 x 15.994915 = 31.989830 Da
Total Exact Mass = 192.115030 Da
An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ to several decimal places. A measured mass that matches the theoretical value within a very small tolerance (typically < 5 ppm) confirms the elemental formula as C₁₂H₁₆O₂, ruling out other possible formulas with the same nominal mass.
Table 1: HRMS Data for this compound This table presents theoretical data based on the chemical formula.
| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₂H₁₆O₂⁺ | 192.11503 |
| [M+H]⁺ | C₁₂H₁₇O₂⁺ | 193.12286 |
| [M+Na]⁺ | C₁₂H₁₆NaO₂⁺ | 215.10482 |
Fragmentation Pathway Analysis and Structural Confirmation
Electron Ionization (EI) mass spectrometry induces reproducible fragmentation of the molecular ion, providing a "fingerprint" that reveals structural details. wikipedia.org The fragmentation of 3-isopentylbenzoic acid is governed by the features of both the carboxylic acid and the alkylbenzene moieties. Aromatic carboxylic acids typically show a prominent molecular ion peak and characteristic losses of hydroxyl and carboxyl groups. libretexts.org
The primary fragmentation pathways for 3-isopentylbenzoic acid would include:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in a stable acylium ion [M-OH]⁺.
Loss of the carboxyl group (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group leads to the [M-COOH]⁺ ion.
Alpha-cleavage of the side chain: The bond between the benzylic carbon and the next carbon in the isopentyl chain can break, leading to the loss of an isobutyl radical (•C₄H₉) and formation of a tropylium-like ion if rearrangement occurs.
McLafferty Rearrangement: While less common for aromatic acids compared to aliphatic ones, a rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen followed by cleavage is possible. wikipedia.org
Benzylic Cleavage: The most significant fragmentation of the alkyl chain is the cleavage of the C-C bond beta to the aromatic ring, which results in the loss of a propyl radical and the formation of a stable benzylic carbocation.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table outlines the plausible fragmentation patterns and corresponding m/z values expected in an EI-MS spectrum.
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 192 | [C₁₂H₁₆O₂]⁺ | - | Molecular Ion (M⁺) |
| 175 | [C₁₂H₁₅O]⁺ | •OH | Loss of hydroxyl radical from carboxylic acid |
| 147 | [C₁₁H₁₅]⁺ | •COOH | Loss of carboxyl group |
| 121 | [C₇H₅O₂]⁺ | •C₅H₁₁ | Loss of isopentyl radical |
| 105 | [C₇H₅O]⁺ | •C₅H₁₁ and •OH (sequential) or H₂O from [M-C₅H₁₁]⁺ | Benzoyl cation, characteristic of benzoic acid derivatives. fu-berlin.de |
| 91 | [C₇H₇]⁺ | •C₅H₉O₂ | Tropylium ion, characteristic of alkylbenzenes |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of UV or visible light, providing information about its chromophores and fluorescence properties.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis spectrum of 3-isopentylbenzoic acid is dominated by the electronic transitions of the benzoic acid chromophore. Benzoic acid and its derivatives typically exhibit two main absorption bands in the ultraviolet region. researchgate.net These bands arise from π → π* transitions within the conjugated system of the aromatic ring and the carbonyl group.
An intense band, often referred to as the B-band (for benzenoid), is expected around 230-240 nm.
A weaker, secondary band, known as the C-band, typically appears at longer wavelengths, around 270-280 nm. researchgate.net
The isopentyl group, being an alkyl substituent, is an auxochrome. It does not significantly alter the fundamental nature of the chromophore but can cause minor shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). Typically, alkyl groups induce a small red shift (bathochromic shift) of a few nanometers due to their electron-donating inductive effect. The solvent polarity can also influence the position and intensity of these bands.
Table 3: Expected UV-Vis Absorption Data for this compound This table presents predicted absorption maxima based on the known spectra of similar substituted benzoic acids. researchgate.netresearchgate.net
| Absorption Band | Predicted λ_max (in Ethanol) | Associated Electronic Transition |
|---|---|---|
| B-band (Primary) | ~232 nm | π → π |
| C-band (Secondary) | ~275 nm | π → π |
Fluorescence Properties and Electronic Transitions
Fluorescence involves the emission of a photon from a molecule in an excited electronic state as it returns to the ground state. While aromatic compounds are often fluorescent, the fluorescence of benzoic acid itself is generally weak. The fluorescence properties of substituted benzoic acids are highly dependent on the nature and position of the substituent as well as environmental factors like pH and solvent polarity. d-nb.infonih.gov
For 3-isopentylbenzoic acid, any observed fluorescence would originate from the de-excitation of electrons from the lowest excited singlet state (S₁) to the ground state (S₀). The relevant transitions would be the reverse of the absorption processes, primarily π* → π transitions. The presence of the carboxyl group can often provide a pathway for non-radiative decay (e.g., through intersystem crossing or internal conversion), which competes with fluorescence and reduces the quantum yield.
The isopentyl group is not expected to significantly enhance fluorescence. Therefore, 3-isopentylbenzoic acid is predicted to be a weakly fluorescent compound. researchgate.net Detailed characterization would involve measuring its excitation and emission spectra, quantum yield, and fluorescence lifetime. The emission maximum would be expected at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).
Compound Reference Table
Computational Chemistry and Theoretical Investigations of 3 Isopentyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds. nih.govnih.gov The process involves finding the lowest energy arrangement of atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. mdpi.com For these calculations, a functional, such as B3LYP, and a basis set, like 6-311++G(2d,p), are commonly employed to provide a balance between accuracy and computational cost. vjst.vn
Geometry optimization provides key structural parameters. For 3-Isopentyl-benzoic acid, this includes the bond lengths and angles within the benzene (B151609) ring, the carboxylic acid group, and the flexible isopentyl side chain. The results of such a calculation would yield precise data on the molecule's three-dimensional shape.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (hydroxyl) | ~1.35 Å |
| Bond Length | O-H (hydroxyl) | ~0.97 Å |
| Bond Length | C(ring)-C(carboxyl) | ~1.49 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C(ring)-C-O | ~118° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of molecular stability and reactivity. vjst.vn A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the electron-donating nature of the isopentyl group is expected to raise the HOMO energy level slightly compared to unsubstituted benzoic acid.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.52 |
| HOMO-LUMO Energy Gap (ΔE) | 5.33 |
Computational methods can provide reliable predictions of the acid dissociation constant (pKa), a key parameter that quantifies the acidity of a compound in a solution. nih.govoptibrium.com These predictions are typically based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using a thermodynamic cycle. nih.gov
The accuracy of these predictions can be high, with errors often less than one pKa unit, depending on the computational model and level of theory used. optibrium.comoptibrium.com For substituted benzoic acids, the nature and position of the substituent significantly influence acidity. rsc.orgsemanticscholar.org The isopentyl group at the meta position is a weak electron-donating group, which is expected to slightly decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid (experimental pKa ≈ 4.2), thereby increasing its pKa value.
| Parameter | Predicted Value | Reference: Benzoic Acid (Experimental) |
|---|---|---|
| pKa | ~4.35 | ~4.20 |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT methods can calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. ejosat.com.tr These calculations can help assign specific vibrational modes to the observed absorption bands, such as the characteristic O-H and C=O stretching frequencies of the carboxylic acid group. docbrown.inforesearchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR | O-H Stretch (Carboxylic Acid) | ~3000-2500 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | ~1710-1680 cm⁻¹ | |
| ¹H NMR | COOH | ~12-13 ppm |
| Aromatic C-H | ~7.5-8.1 ppm | |
| ¹³C NMR | C=O (Carboxyl) | ~172 ppm |
| Aromatic C | ~128-138 ppm |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time.
Conformational analysis is essential for molecules with rotatable single bonds, such as the isopentyl side chain and the carboxylic acid group in this compound. nih.govresearchgate.net This analysis involves mapping the molecule's potential energy landscape to identify stable conformers (local energy minima) and the energy barriers between them. researchgate.netnih.gov
By systematically rotating the dihedral angles of the flexible bonds (e.g., the C(ring)-C(isopentyl) bond and the bonds within the isopentyl chain), a potential energy surface can be generated. This reveals the relative energies of different spatial arrangements of the atoms. The results can identify the most probable shapes the molecule will adopt at a given temperature, which is crucial for understanding its interactions with other molecules. For this compound, key rotations would include the orientation of the isopentyl group relative to the benzene ring and the orientation of the carboxylic acid group.
| Conformer | Description of Dihedral Angle(s) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | Isopentyl chain extended away from the ring | 0.00 |
| 2 | Rotation around C(ring)-C(isopentyl) bond by 120° | +1.5 |
| 3 | Rotation within the isopentyl chain (gauche interaction) | +0.9 |
| 4 | Rotation of the C(carboxyl)-C(ring) bond (cis-COOH) | +4.8 |
Investigation of Intermolecular Interactions and Hydrogen Bonding
The molecular structure of this compound, featuring a polar carboxylic acid group and a nonpolar isopentyl tail, dictates a complex landscape of intermolecular interactions. The primary and most dominant of these is hydrogen bonding, facilitated by the carboxylic acid moiety.
Hydrogen Bonding: Like other benzoic acid derivatives, this compound is capable of forming strong hydrogen bonds. The carboxylic acid group contains both a hydrogen bond donor (the hydroxyl hydrogen) and two hydrogen bond acceptor sites (the carbonyl oxygen and the hydroxyl oxygen). nih.govmdpi.com In condensed phases, this typically leads to the formation of a stable cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net This dimeric structure is a well-documented characteristic of carboxylic acids in both crystalline states and in non-polar solvents. researchgate.netucl.ac.uk Quantum chemical simulations on related benzoic acid derivatives have been employed to study the strength and dynamics of these hydrogen bonds, revealing how factors like proton transfer and quantum effects influence the bond characteristics. mdpi.com
Other Intermolecular Forces: Beyond hydrogen bonding, other forces contribute to the molecular assembly:
π-π Stacking: The aromatic benzene ring allows for stacking interactions with adjacent rings, contributing to the stability of molecular aggregates. Studies on benzoic acid derivatives suggest these stacking interactions can play a significant role in nucleation and crystal packing. unimi.itnih.gov
Van der Waals Forces: The isopentyl group, being a flexible and nonpolar alkyl chain, engages in weaker van der Waals interactions. These hydrophobic interactions are particularly significant in aqueous environments, promoting the aggregation of the nonpolar tails to minimize contact with water.
Computational methods such as Density Functional Theory (DFT) and analysis of Hirshfeld surfaces can be used to quantify and visualize these varied interactions, providing a detailed picture of the forces governing the supramolecular chemistry of this compound. niscpr.res.inrsc.org
Simulation of Molecular Behavior in Various Environments
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can predict how this compound behaves in different environments, such as various solvents or confined spaces. rsc.orgrsc.org
Behavior in Solvents: The dual hydrophilic-hydrophobic nature of this compound leads to distinct behaviors depending on the solvent environment.
In Polar Solvents (e.g., Water, Ethanol): In aqueous solutions, the polar carboxylic acid head can form hydrogen bonds with solvent molecules. ucl.ac.uk However, the large, nonpolar isopentyl tail is hydrophobic. This amphiphilic character would likely lead to self-assembly, forming micelles or other aggregates where the hydrophobic tails are shielded from the water, and the polar heads face the solvent. nih.gov The solubility of benzoic acid and its derivatives is known to be dependent on the solvent composition, for instance, increasing with higher concentrations of ethanol (B145695) in ethanol-water mixtures. jbiochemtech.comcolab.ws
In Non-Polar Solvents (e.g., Toluene, Chloroform): In non-polar environments, the hydrogen-bonding dimer is expected to be the dominant species. The hydrophobic isopentyl group would be well-solvated, leading to higher solubility compared to polar solvents. colab.wssolubilityofthings.com
MD simulations can model these aggregation processes, calculate solvation free energies, and analyze the specific interactions between the solute and solvent molecules, providing a dynamic picture of its behavior. ucl.ac.ukscribd.com
Table 1: Predicted Behavior of this compound in Different Simulated Environments
| Environment | Dominant Intermolecular Interaction with Solute | Predicted Molecular Behavior |
|---|---|---|
| Water (Polar, Protic) | Solute-solvent hydrogen bonding (head); Hydrophobic effect (tail) | Low solubility; potential for micelle formation. |
| Ethanol (Polar, Protic) | Solute-solvent hydrogen bonding; Solvation of alkyl tail | High solubility. colab.ws |
| Toluene (Non-Polar, Aromatic) | Solute-solute hydrogen bonding (dimer formation); π-stacking | High solubility, existing primarily as hydrogen-bonded dimers. |
| Vacuum/Gas Phase | Intramolecular forces | Isolated molecules or dimers. |
In Silico Screening and Ligand Design Methodologies
In silico techniques are integral to modern drug discovery for screening virtual compound libraries and designing novel ligands with enhanced activity and specificity. For this compound, these methods can predict its potential as a biologically active agent and guide modifications to improve its therapeutic profile.
Molecular Docking Studies for Target Interaction Prediction (e.g., enzyme active sites)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is used to predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. nih.govkhanacademy.org
For this compound, docking studies can elucidate how it might inhibit enzyme function. A typical enzyme active site is a three-dimensional cleft with specific amino acid residues that can be involved in binding. researchgate.net
The benzoic acid moiety would likely anchor the molecule in the active site through specific interactions. The carboxyl group can act as a hydrogen bond donor and acceptor, forming key interactions with polar or charged amino acid residues like Arginine, Lysine, Aspartate, or Serine.
The aromatic ring can participate in π-π stacking with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.
The isopentyl group would be critical for binding affinity and selectivity. This flexible, hydrophobic tail would preferentially occupy a hydrophobic pocket within the active site, making van der Waals contacts with nonpolar residues like Leucine, Isoleucine, Valine, and Alanine.
Studies on related benzoic acid derivatives have shown that increasing the length of the alkyl chain can lead to improved docking scores, suggesting that the hydrophobic pocket plays a key role in binding. nih.gov For example, in docking studies against the SARS-CoV-2 main protease, isopentyl gallate showed a more favorable docking score than smaller alkyl gallates. nih.gov
Table 2: Hypothetical Interactions of this compound in an Enzyme Active Site
| Molecular Moiety | Potential Interaction Type | Example Interacting Amino Acid Residue |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Salt Bridge | Arginine (Arg), Serine (Ser), Histidine (His) |
| Benzene Ring | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr) |
| Isopentyl Chain | Hydrophobic, Van der Waals | Leucine (Leu), Valine (Val), Isoleucine (Ile) |
Quantitative Structure-Activity Relationship (QSAR) Model Development (focused on in vitro biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, untested compounds. researchgate.net
To develop a QSAR model for a series of benzoic acid analogs, including this compound, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties.
Key Molecular Descriptors:
Hydrophobicity Descriptors (e.g., LogP): These describe the molecule's partitioning between an oily and an aqueous phase. The isopentyl group gives this compound a significantly higher hydrophobicity compared to benzoic acid itself. QSAR studies on other inhibitors have shown that increased hydrophobicity often correlates with increased biological activity. nih.gov
Electronic Descriptors (e.g., Dipole Moment, Atomic Charges): These relate to the molecule's electronic properties, influencing its ability to form electrostatic or hydrogen-bonding interactions.
Steric Descriptors (e.g., Molar Refractivity, Molecular Volume): These describe the size and shape of the molecule, which is critical for fitting into an enzyme's active site.
Topological Descriptors: These are numerical representations of the molecular structure, including branching and connectivity.
A QSAR model for benzoic acid derivatives might take the form of a linear equation: pIC₅₀ = c₁(LogP) - c₂(Molecular Volume) + c₃*(Dipole Moment) + ... + constant
Based on existing QSAR studies, the presence of the hydrophobic isopentyl group on this compound would likely be a significant term in such a model, predicting a potentially higher inhibitory activity compared to less hydrophobic analogs. nih.govnih.gov
Pharmacophore Modeling for Activity Prediction
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling identifies the 3D arrangement of these key features, which can then be used as a template to screen for new molecules with potential activity. nih.govnih.gov
For a class of active benzoic acid derivatives, a pharmacophore model would be generated by aligning the structures and identifying common chemical features responsible for their activity. For this compound and its analogs, a likely pharmacophore model would include:
Hydrogen Bond Acceptor (HBA): Located on the carbonyl oxygen of the carboxylic acid.
Hydrogen Bond Donor (HBD): Represented by the hydroxyl hydrogen of the carboxylic acid.
Aromatic Ring (AR): Corresponding to the benzene ring.
Hydrophobic (HY) Feature: A crucial feature representing the isopentyl tail. The size and location of this feature would be critical for differentiating the activity of various alkyl-substituted benzoic acids.
Once developed, this 3D pharmacophore model can be used as a query to rapidly screen large virtual databases of compounds. Molecules that successfully map their chemical features onto the pharmacophore model are identified as potential "hits" for further investigation through more computationally intensive methods like molecular docking, or for direct experimental testing. mdpi.comrsc.org
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Interaction with H-bond donors in the active site. |
| Hydrogen Bond Donor (HBD) | Hydroxyl Hydrogen | Interaction with H-bond acceptors in the active site. |
| Aromatic Ring (AR) | Benzene Ring | π-π stacking or hydrophobic interactions. |
| Hydrophobic (HY) | Isopentyl Group | Binding within a nonpolar pocket of the active site. |
Investigation of in Vitro Biological Activities of 3 Isopentyl Benzoic Acid and Analogues
Antimicrobial Efficacy Studies In Vitro
The potential of benzoic acid derivatives and related structures as antimicrobial agents has been a subject of scientific investigation. These studies typically involve in vitro assays to determine their effectiveness against a range of pathogenic bacteria and fungi.
Antibacterial Activity Assays (in vitro)
In vitro antibacterial activity is commonly evaluated using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.govnih.gov These assays are performed against a panel of both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. sciensage.info
For instance, studies on various isoxazole (B147169) analogues, which can be considered related structures, have been conducted against bacteria such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Proteus vulgaris, Escherichia coli (Gram-negative). sciensage.info The results showed that specific substitutions on the aromatic rings significantly influenced the antibacterial potency. sciensage.info Similarly, other research has focused on the antibacterial properties of plant essential oils and extracts, where compounds like cinnamaldehyde (B126680) (from Cinnamomum zeylanicum) have demonstrated notable effects against Gram-negative bacteria. nih.govnih.gov While direct data for 3-isopentyl-benzoic acid is not detailed in the provided sources, the methodologies used for its analogues are well-established. Stock solutions of test compounds are typically prepared in a solvent like DMSO and then diluted in a suitable broth to create a range of concentrations for testing. sciensage.info
Antifungal Activity Assays (in vitro)
The search for new antifungal agents is driven by the rise of drug-resistant fungal pathogens. nih.gov In vitro antifungal assays are crucial for the initial screening of compounds like this compound and its analogues. These tests determine the MIC and the Minimal Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. nih.gov
A study on novel 3-(1,2,4-triazol-1-yl)flavanones, for example, revealed that certain derivatives exhibited potent activity against Candida and Saccharomyces strains. nih.gov One particular compound, a 4'-fluoroflavanone derivative, was found to be 4 to 16 times more potent than the reference drug fluconazole (B54011) against Candida albicans and Saccharomyces cerevisiae. nih.gov Another study investigated the antifungal activity of isoeugenol (B1672232) against Penicillium citrinum, reporting an MIC range of 32 to 256 µg/mL and an MFC of up to 518 μg/mL. nih.gov These studies exemplify the standard in vitro screening process for identifying promising antifungal leads among structural analogues. nih.govnih.gov
Antiviral Activity Evaluation In Vitro (e.g., SARS-CoV-2 Main Protease Inhibition)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov This cysteine protease is highly conserved among coronaviruses and is responsible for processing viral polyproteins. nih.govnih.gov Its active site contains a catalytic dyad of Cys145 and His41. nih.gov
In vitro evaluation of potential inhibitors involves screening compounds for their ability to block Mpro activity. Research into hydroxyethylamine analogues has demonstrated this process, where compounds were virtually screened, synthesized, and then tested in vitro against SARS-CoV-2. nih.gov This approach led to the identification of a promising compound that showed significant antiviral activity in a cell culture-based assay. nih.gov The inhibition of Mpro effectively blocks the viral life cycle, highlighting the therapeutic potential of compounds that can target this enzyme. nih.gov
Enzyme Modulation and Inhibition Studies In Vitro
The interaction of small molecules with enzymes is a cornerstone of drug discovery. Benzoic acid derivatives have been investigated as inhibitors of various enzymes, with studies focusing on their kinetics and mechanisms of action.
Enzyme Kinetics and Inhibition Mechanisms (in vitro)
Enzyme kinetic studies are essential for understanding how a compound inhibits its target. fiveable.meresearchgate.net These studies can determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type. fiveable.meresearchgate.net
Competitive inhibition occurs when an inhibitor binds to the enzyme's active site, competing with the substrate. fiveable.menih.gov
Non-competitive inhibition involves the inhibitor binding to an allosteric (non-active) site, which can occur whether the substrate is bound or not. fiveable.meresearchgate.net
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. fiveable.me
Mixed-type inhibition , a common mode for many compounds, occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and Km of the reaction. fiveable.mefrontiersin.org
For example, kinetic analysis of a tyrosinase inhibitor derived from (E)-benzylidene-1-indanone revealed a mixed type of inhibition. nih.gov Similarly, a benzylisothiocyanate isolated from Moringa oleifera was identified as a mixed inhibitor of urease. researchgate.net These mechanisms are often elucidated using Lineweaver-Burk plots, which graphically represent the enzyme kinetics in the presence and absence of the inhibitor. frontiersin.org
In Vitro Inhibition of Specific Enzymes (e.g., tyrosinase, urease, acetylcholinesterase, Trypanosoma cruzi trans-sialidase)
Analogues of this compound have been tested against several therapeutically relevant enzymes.
Tyrosinase: This enzyme is a key regulator of melanin (B1238610) production, and its inhibition is a strategy for treating hyperpigmentation disorders. mdpi.com Benzoic acid itself has been identified as a competitive inhibitor of tyrosinase, with a reported IC50 value of 119 µM. nih.gov Various other compounds, including kojic acid and (E)-benzylidene-1-indanone derivatives, are also known tyrosinase inhibitors, with some showing high potency. frontiersin.orgnih.govnih.gov One study found a derivative, BID3, to be a highly potent mixed-type inhibitor with an IC50 of 0.034 µM against mushroom tyrosinase. nih.gov
Urease: This nickel-containing enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, and is implicated in diseases like peptic ulcers. researchgate.netnih.gov Urease inhibitors can therefore serve as anti-ulcer agents. Numerous compounds have been screened for anti-ureolytic properties. nih.govresearchgate.net Studies on benzofuran-based-thiazolidinone analogues showed potent urease inhibition, with some compounds having IC50 values as low as 1.2 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.40 µM). nih.gov
Acetylcholinesterase (AChE): AChE inhibitors are a primary treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netnih.gov Research into the AChE inhibitory properties of several benzoic acid derivatives has been conducted. researchgate.net Compounds such as 3-chloro-benzoic acid and various hydroxy- and methoxy-substituted benzoic acids were evaluated, demonstrating that this class of compounds possesses AChE inhibitory potential. researchgate.net
Trypanosoma cruzi trans-sialidase (TcTS): This enzyme is a key virulence factor for Trypanosoma cruzi, the parasite that causes Chagas' disease. nih.govcapes.gov.br The enzyme plays a role in the parasite's ability to invade host cells and evade the immune system. Benzoic acid derivatives have been identified as inhibitors of recombinant TcTS, with IC50 values reported to be in the range of 0.4 to 1 mM. nih.gov This finding suggests that the benzoic acid scaffold could be a starting point for developing new therapeutic agents against this neglected tropical disease. nih.govnih.gov
Interactive Data Table: In Vitro Enzyme Inhibition by Benzoic Acid and Analogues
| Compound/Analogue Class | Target Enzyme | Inhibition Type | IC50 Value | Reference |
| Benzoic acid | Tyrosinase | Competitive | 119 µM | nih.gov |
| (E)-benzylidene-1-indanone (BID3) | Tyrosinase | Mixed | 0.034 µM | nih.gov |
| Kojic acid | Tyrosinase | Competitive | 30 µM | nih.gov |
| Benzofuran-thiazolidinone (Cmpd 1) | Urease | N/A | 1.2 µM | nih.gov |
| Benzofuran-thiazolidinone (Cmpd 5) | Urease | N/A | 1.40 µM | nih.gov |
| Thiourea (Standard) | Urease | N/A | 21.40 µM | nih.gov |
| Benzoic acid derivatives | T. cruzi trans-sialidase | N/A | 0.4 - 1.0 mM | nih.gov |
Anti-inflammatory Research In Vitro
The anti-inflammatory properties of benzoic acid derivatives are often evaluated by their ability to modulate key pathways involved in the inflammatory response.
Cell-Based Assays for Inflammatory Pathway Modulation (in vitro)
The modulation of inflammatory pathways by benzoic acid analogues is a significant area of investigation. A primary mechanism explored is the inhibition of nitric oxide (NO) production in macrophage cell lines (like RAW 264.7 or J774.1) stimulated by lipopolysaccharides (LPS). nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents. nih.govnih.gov
Studies on various benzoic acid derivatives have demonstrated their potential to suppress these inflammatory responses. For instance, certain derivatives effectively reduce the production of pro-inflammatory cytokines and nitric oxide in cell-based assays. frontiersin.org The mechanism often involves the downregulation of iNOS gene and protein expression. nih.gov
Furthermore, the cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation. aalto.fimdpi.com Some salicylic (B10762653) acid derivatives, which are structurally related to benzoic acids, have been shown to exhibit a high affinity for and inhibitory effect on the COX-2 enzyme. researchgate.netnih.gov This inhibition is a cornerstone of the action of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research on synthetic benzoic acid derivatives indicates that specific structural modifications can lead to potent and selective COX-2 inhibition, highlighting a promising avenue for developing new anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. aalto.firsc.orgmdpi.com
Antioxidant Potential In Vitro
The antioxidant capacity of chemical compounds can be assessed through various in vitro assays that measure their ability to neutralize free radicals or reduce oxidized species.
Radical Scavenging Activity Assays (e.g., DPPH, ABTS) (in vitro)
The antioxidant activity of benzoic acid derivatives has been evaluated using common radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. nih.govnih.govmdpi.com These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable radical, causing a measurable color change. nih.govnih.gov
Studies on various phenolic acids, including benzoic acid derivatives, show that their scavenging ability is often concentration-dependent. nih.gov For example, certain hydroxylated benzoic acid derivatives have demonstrated significant scavenging activity in these assays. nih.govnih.gov The antioxidant capacity can vary based on the number and position of hydroxyl groups on the benzene (B151609) ring. While some alkylresorcinols (structurally related compounds) did not show potent activity in DPPH assays, other benzoic acid analogues have shown promising results. nih.gov The ABTS assay is often considered more sensitive and has faster reaction kinetics for identifying antioxidant activity in certain compounds. mdpi.com
The table below presents the radical scavenging activity for selected benzoic acid analogues and related phenolic compounds.
| Compound/Extract | Assay | Activity/IC50 Value | Source |
| Gallic Acid Hydrate | ABTS | IC50: 1.03 ± 0.25 µg/mL | nih.gov |
| Caffeic Acid | ABTS | IC50: 1.59 ± 0.06 µg/mL | nih.gov |
| (+)-Catechin Hydrate | ABTS | IC50: 3.12 ± 0.51 µg/mL | nih.gov |
| Rutin Hydrate | ABTS | IC50: 4.68 ± 1.24 µg/mL | nih.gov |
| Quercetin | ABTS | IC50: 1.89 ± 0.33 µg/mL | nih.gov |
| Kaempferol | ABTS | IC50: 3.70 ± 0.15 µg/mL | nih.gov |
| L-(+)-Ascorbic Acid | DPPH/ABTS | Strong Activity | nih.gov |
Reducing Power Assays (in vitro)
Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, measure the ability of a compound to donate an electron and reduce an oxidant, typically a ferric iron (Fe³⁺) complex. nih.govmdpi.com The reduction to the ferrous (Fe²⁺) form results in a colored product whose absorbance can be quantified. nih.gov This assay provides another measure of a compound's total antioxidant capacity.
Benzoic acid derivatives and related phenolic compounds have been evaluated for their ferric reducing power. nih.govnih.gov Like radical scavenging, this activity is often dose-dependent. nih.gov Studies have shown that some benzoic acid derivatives possess significant reducing power, indicating their capacity to act as electron donors and neutralize oxidants. nih.govnih.gov The structure of the compound, particularly the presence of hydroxyl groups, can significantly influence its reducing capacity. mdpi.com
Anticancer Activity In Vitro
The potential of benzoic acid derivatives as anticancer agents is an active area of research, with in vitro assays providing the first crucial step in identifying promising compounds.
Cytotoxicity and Antiproliferative Assays on Cancer Cell Lines (in vitro, e.g., MTT assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic or antiproliferative effects of potential anticancer compounds. frontiersin.orgresearchgate.net This assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. nih.gov A reduction in the amount of formazan produced corresponds to a decrease in cell viability. researchgate.net
Numerous studies have investigated the in vitro anticancer activity of various benzoic acid derivatives against a panel of human cancer cell lines. nih.govpreprints.orgresearchgate.net For instance, 3,4-dihydroxybenzoic acid (DHBA) has been shown to retard the growth of colon cancer cell lines (HCT-116 and HCT-15) by inhibiting histone deacetylases (HDACs), which are important therapeutic targets in oncology. nih.gov The inhibition of HDACs can trigger apoptosis (programmed cell death) in cancer cells. nih.gov
Other synthetic benzoic acid derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including those of the breast, cervix, and liver. preprints.orgnih.govddg-pharmfac.net The efficacy of these compounds is often dependent on their specific chemical structure, with certain substitutions on the benzoic acid scaffold leading to enhanced potency and sometimes selectivity for cancer cells over normal cells. nih.govddg-pharmfac.net The table below summarizes the cytotoxic activity of some benzoic acid analogues against different cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 Value | Source |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | MTT | 17.84 µM | preprints.org |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colon Cancer) | HDAC Inhibition | ~50-60% growth retardation | nih.gov |
| Heptadecyl benzoate | HepG2 (Liver Cancer) | MTT | 8.92 µg/mL | frontiersin.org |
| Caffeic Acid Derivative (Compound 7) | AsPC-1 (Pancreatic Cancer) | MTT | 18.70 µM | nih.gov |
| Caffeic Acid Derivative (Compound 7) | BxPC-3 (Pancreatic Cancer) | MTT | 22.38 µM | nih.gov |
| Caffeic Acid Derivative (Compound 11) | AsPC-1 (Pancreatic Cancer) | MTT | 18.35 µM | nih.gov |
| Caffeic Acid Derivative (Compound 11) | BxPC-3 (Pancreatic Cancer) | MTT | 21.72 µM | nih.gov |
Investigation of Apoptotic Pathway Modulation In Vitro
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the in vitro biological activities of this compound, specifically concerning its potential to modulate apoptotic pathways. Extensive searches of research databases have not yielded any studies that directly investigate the effects of this compound or its close analogues on the molecular mechanisms of apoptosis.
While research into the pro-apoptotic potential of other benzoic acid derivatives is ongoing, this work has not yet extended to the isopentyl-substituted variant. For instance, studies on novel benzoate-lipophilic cations have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms such as the uncoupling of oxidative phosphorylation and the reduction of mitochondrial transmembrane potential. nih.govresearchgate.net Similarly, research into compounds like 3-m-bromoacetylamino benzoic acid ethyl ester has detailed its cancer-fighting effects mediated by the activation of the caspase-9 apoptotic pathway. nih.gov In silico investigations of 3-phenoxybenzoic acid have also suggested a potential link to the apoptotic pathway. nih.gov
Furthermore, derivatives of other natural phenolic acids, such as caffeic and ferulic acids, have been synthesized and evaluated for their ability to induce apoptosis, with some candidates showing significant activity. mdpi.com These studies highlight the general interest in benzoic acid and related phenolic acid scaffolds as a source of potential apoptosis-inducing agents.
However, the absence of any specific data for this compound means that its influence on key apoptotic markers—such as caspase activation, DNA fragmentation, and the expression of pro- and anti-apoptotic proteins—remains uncharacterized. Consequently, no detailed research findings or data tables on the apoptotic pathway modulation by this compound can be presented at this time. Further empirical research is required to determine if this compound possesses any activity in this regard and to elucidate the potential mechanisms involved.
Advanced Research Applications and Future Perspectives of 3 Isopentyl Benzoic Acid
Role in Advanced Materials Science and Polymer Chemistry
The incorporation of specifically functionalized monomers into polymer chains is a fundamental strategy for developing advanced materials with desired physical and chemical properties. The structure of 3-isopentyl-benzoic acid, featuring both a reactive carboxylic acid group and a non-polar isopentyl side chain, makes it a candidate for modifying polymer architectures.
Integration into Polymer Synthesis and Characterization
The carboxylic acid moiety of this compound allows for its integration into various polymer backbones through esterification or amidation reactions. This can be particularly useful in the synthesis of polyesters and polyamides. The presence of the bulky, hydrophobic isopentyl group can be expected to influence the resulting polymer's properties in several ways:
Increased Solubility: The isopentyl group can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for processability and characterization.
Modified Thermal Properties: The introduction of a flexible alkyl side chain can lower the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle.
Controlled Interchain Interactions: The steric hindrance provided by the isopentyl group can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially altered mechanical properties.
The characterization of polymers incorporating this compound would involve standard techniques such as Nuclear Magnetic Resonance (NMR) to confirm its incorporation, Gel Permeation Chromatography (GPC) to determine molecular weight distribution, and Differential Scanning Calorimetry (DSC) to analyze thermal transitions.
Table 1: Potential Influence of this compound on Polymer Properties
| Property | Expected Influence of Isopentyl Group | Rationale |
| Solubility in Organic Solvents | Increase | The non-polar alkyl chain enhances affinity for organic solvents. |
| Glass Transition Temperature (Tg) | Decrease | The flexible side chain increases free volume and chain mobility. |
| Crystallinity | Decrease | Steric hindrance from the bulky group disrupts regular chain packing. |
| Mechanical Strength | Potential Modification | Altered interchain interactions can affect tensile strength and modulus. |
Exploration in Functional Material Development
The unique combination of a polar head (carboxylic acid) and a non-polar tail (isopentyl group) in this compound makes it an amphiphilic molecule. This characteristic is highly valuable in the development of functional materials such as:
Surfactants and Emulsifiers: Its molecular structure is conducive to reducing surface tension between immiscible liquids, suggesting potential applications in creating stable emulsions for various industrial processes.
Liquid Crystals: Alkyl-substituted benzoic acids are known to exhibit liquid crystalline properties. The isopentyl group in this compound could contribute to the formation of specific mesophases, which are crucial for applications in displays and sensors.
Functional Coatings: As a component in polymeric coatings, the hydrophobic isopentyl group could impart water-repellent properties to surfaces.
Utility as Chemical Probes or Intermediates in Complex Organic Synthesis
In the realm of organic synthesis, the strategic use of well-defined building blocks is paramount for the efficient construction of complex molecules. This compound serves as a versatile intermediate, offering multiple avenues for synthetic transformations.
Application in Multi-Step Synthetic Sequences
The benzoic acid framework of this compound is a robust scaffold that can undergo a variety of chemical modifications. The carboxylic acid group can be converted into other functional groups such as esters, amides, acid chlorides, and alcohols, providing a gateway to a wide range of subsequent reactions. Furthermore, the benzene (B151609) ring can be subjected to electrophilic aromatic substitution reactions, although the carboxylic acid group is deactivating and meta-directing. The isopentyl group itself can also be a site for functionalization, for instance, through free-radical halogenation, although this is generally less selective.
Table 2: Synthetic Transformations of this compound
| Reagent(s) | Functional Group Transformation | Product Type |
| SOCl₂ or (COCl)₂ | Carboxylic acid to Acid chloride | Reactive intermediate |
| R'OH, H⁺ | Carboxylic acid to Ester | Ester derivative |
| R'NH₂, coupling agent | Carboxylic acid to Amide | Amide derivative |
| LiAlH₄ then H₂O | Carboxylic acid to Alcohol | Benzyl (B1604629) alcohol derivative |
| HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution | Nitro-substituted derivative |
Development as Precursors for Biologically Active Molecules
Benzoic acid and its derivatives are prevalent motifs in many pharmaceutically active compounds. researchgate.net The isopentyl group can play a significant role in modulating the biological activity of a molecule by influencing its lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. It is hypothesized that this compound could serve as a precursor for the synthesis of novel therapeutic agents, particularly in areas where lipophilicity is a key determinant of efficacy. For instance, many anticancer drugs incorporate a benzoic acid scaffold, and modifying this with an isopentyl group could lead to new derivatives with improved pharmacological profiles. preprints.org
Emerging Research Directions for Benzoic Acid Derivatives
The field of benzoic acid chemistry continues to expand into new and exciting areas. Current research is focused on several key themes that are likely to shape the future applications of derivatives like this compound:
Sustainable Chemistry: There is a growing emphasis on developing environmentally friendly methods for the synthesis and application of benzoic acid derivatives. This includes the use of greener solvents, catalysts, and renewable starting materials.
Smart Materials: Researchers are exploring the use of benzoic acid derivatives in the creation of "smart" materials that can respond to external stimuli such as light, pH, or temperature. This could lead to applications in drug delivery, sensors, and self-healing materials.
Biocatalysis: The use of enzymes to catalyze reactions involving benzoic acid derivatives is a promising area of research. Biocatalysis can offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Computational Design: Advances in computational chemistry are enabling the rational design of new benzoic acid derivatives with specific properties. This can accelerate the discovery of new materials and molecules with desired functionalities.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. rsc.org Flow chemistry, a paradigm shift from traditional batch processing, aligns seamlessly with these principles by offering enhanced control over reaction parameters, improved safety, and scalability. flinders.edu.auorganic-chemistry.org The synthesis of alkylated benzoic acids, including this compound, is a prime candidate for adaptation to continuous flow processes.
Sustainable Synthesis Strategies:
The alkylation of benzoic acid derivatives can be achieved through various synthetic routes. Sustainable approaches prioritize the use of non-toxic reagents and solvents, and energy-efficient reaction conditions. For instance, mild and sustainable protocols for the alkylation of amides using potassium phosphate (B84403) (K3PO4) in acetonitrile (B52724) have been developed, avoiding the need for harsh bases and high temperatures. rsc.org Such methodologies could be adapted for the synthesis of this compound, potentially through the alkylation of a suitable benzoic acid precursor. Another avenue for sustainable synthesis involves the utilization of bio-based raw materials. Lignin, a complex polymer abundant in plant biomass, can be a source of benzoic acid derivatives, offering a renewable feedstock for the production of valuable chemicals. google.com
Flow Chemistry in the Synthesis of Substituted Benzoic Acids:
Continuous flow reactors offer precise control over reaction time, temperature, and mixing, which can lead to higher yields and purities compared to batch reactions. flinders.edu.auacs.org A patent for a continuous flow reactor and process for the synthesis of substituted benzoic acids highlights the potential for non-hazardous and zero-effluent production. acs.org A hypothetical flow chemistry setup for the synthesis of this compound could involve the reaction of a suitable benzoic acid derivative with an isopentylating agent within a heated microreactor. The use of an organic superbase in a continuous flow microfluidic reactor has been shown to be effective for the alkylation of para-substituted benzoic acids. uoa.gr
| Parameter | Batch Processing | Flow Chemistry |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. |
| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced safety due to small reaction volumes and efficient heat transfer. |
| Scalability | Scaling up can be challenging and may require process redesign. | Readily scalable by running the system for longer durations or in parallel. |
| Efficiency | Often lower yields and may require extensive purification. | Typically higher yields and purity, with potential for in-line purification. |
| Sustainability | Can generate significant solvent and reagent waste. | Reduced solvent and energy consumption, minimizing waste. rsc.org |
Development of Novel Analytical Protocols for Trace Analysis
The ability to detect and quantify minute amounts of chemical compounds in various matrices is crucial for environmental monitoring, food safety, and pharmaceutical analysis. The development of sensitive and selective analytical protocols for the trace analysis of this compound is therefore a significant area of research.
Chromatographic and Spectroscopic Techniques:
High-performance liquid chromatography (HPLC) is a widely used technique for the determination of benzoic acid and its derivatives in food and beverage samples. nih.govekb.eg A reverse-phase HPLC method could be developed for this compound, utilizing a suitable C18 column and a mobile phase consisting of an acetonitrile and buffer solution. nih.govresearchgate.net For trace analysis, coupling HPLC with mass spectrometry (LC-MS) would provide enhanced sensitivity and selectivity. nih.gov
Quantitative proton nuclear magnetic resonance (qHNMR) spectroscopy offers a powerful alternative for the absolute quantification of benzoic acid in processed foods without the need for an authentic analytical standard. rsc.org This technique, after a simple solvent extraction, could be applied for the determination of this compound in various samples.
Sample Preparation for Trace Analysis:
For the analysis of trace levels of this compound in complex matrices such as environmental water or biological fluids, an effective sample preparation step is essential to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a robust technique for this purpose. An SPE protocol could be developed using a suitable sorbent to selectively retain this compound from the sample matrix, followed by elution with an appropriate solvent before instrumental analysis.
| Analytical Technique | Principle | Potential Application for this compound |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Quantification in relatively simple matrices. |
| LC-MS | Separation by HPLC coupled with mass-based detection. | Highly sensitive and selective trace analysis in complex samples. |
| qHNMR | Quantification based on the integration of proton signals. | Absolute quantification without a specific standard. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | Analysis of derivatized or volatile forms of the compound. |
Computational Design of Novel Analogues for Specific Biological Targets (in vitro)
In silico methods, including molecular docking and computational screening, are invaluable tools in modern drug discovery. rsc.orgnih.gov These techniques allow for the rational design of novel molecules with desired biological activities and the prediction of their interactions with specific protein targets. The scaffold of this compound can serve as a starting point for the computational design of analogues targeting a variety of biological receptors and enzymes.
Target Identification and Analogue Design:
The design of novel analogues begins with the identification of a relevant biological target. Benzoic acid derivatives have been investigated as agonists for the LPA2 receptor and inhibitors of enzymes like histone deacetylases (HDACs). researchgate.netrsc.org Based on the structure of this compound, analogues could be designed to interact with receptors where hydrophobic interactions with the isopentyl group and polar interactions with the carboxylic acid group are important for binding. For instance, computational docking studies could be employed to predict the binding affinity of designed analogues to the active site of a target protein. researchgate.net
In Silico Screening and Pharmacokinetic Prediction:
Once a library of virtual analogues is created, in silico screening can be performed to prioritize candidates for synthesis and in vitro testing. This involves predicting various properties such as binding energy, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. Molecular docking simulations can provide insights into the binding modes and key interactions of the designed analogues within the active site of the target. rsc.org
Example of a Hypothetical Design Strategy:
A hypothetical study could focus on designing this compound analogues as inhibitors of a specific enzyme, for example, a lipase (B570770), where the hydrophobic isopentyl tail could interact with a hydrophobic pocket in the enzyme's active site.
Virtual Library Generation: A library of virtual analogues would be created by modifying the this compound scaffold, for example, by introducing different functional groups on the phenyl ring or altering the isopentyl chain.
Molecular Docking: The virtual library would be docked into the crystal structure of the target enzyme to predict binding affinities and poses.
Prioritization: Analogues with the most favorable predicted binding energies and interactions would be prioritized.
ADME/Tox Prediction: The prioritized candidates would be subjected to in silico ADME and toxicity predictions to assess their drug-likeness.
Synthesis and In Vitro Testing: The most promising candidates would then be synthesized and evaluated in in vitro biological assays to validate the computational predictions.
| Computational Tool | Application in Analogue Design |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. researchgate.net |
| Virtual Screening | Rapidly assesses large libraries of compounds to identify potential hits. |
| ADME/Tox Prediction | Estimates the pharmacokinetic and toxicological properties of a compound. |
| Molecular Dynamics | Simulates the dynamic behavior of a ligand-protein complex over time. |
Q & A
Q. What synthetic methodologies are commonly employed for 3-Isopentyl-benzoic acid?
The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing substituted benzoic acids. For example, 3-phenylbenzoic acid was synthesized via coupling of 3-iodobenzoic acid with phenylboronic acid using PdCl₂/NaOH under aqueous conditions . Adapting this protocol, this compound could be synthesized by replacing phenylboronic acid with isopentylboronic acid. Key parameters include:
- Catalyst system : PdCl₂ with NaOH or other bases.
- Solvent : Ethanol/water mixtures for solubility and reactivity.
- Temperature : Reflux conditions (~80°C) to enhance reaction efficiency.
| Reactant | Catalyst/Base | Conditions | Estimated Yield |
|---|---|---|---|
| 3-Iodobenzoic acid | PdCl₂, NaOH | Aqueous, 80°C | 75% |
| Isopentyl boronic acid | PdCl₂, NaOH | Ethanol/water, reflux | 82%* |
| *Extrapolated from analogous Suzuki reactions . |
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Comprehensive characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and isopentyl chain integration. Compare chemical shifts with NIST Chemistry WebBook data for benzoic acid derivatives .
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and aromatic C-H stretches.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Melting Point Analysis : Cross-reference with purified standards to ensure purity (e.g., mp discrepancies resolved via DSC ).
Advanced Research Questions
Q. How can contradictions in spectroscopic or physical data be resolved?
Discrepancies in melting points or spectral peaks often arise from impurities or polymorphic forms. Mitigation strategies:
- Purification : Recrystallization using solvents like ethanol/water mixtures.
- Advanced Techniques : Use differential scanning calorimetry (DSC) for precise melting point determination .
- Cross-Validation : Compare NMR/IR data with NIST or PubChem entries for analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid ).
Q. What computational tools aid in retrosynthetic planning for this compound?
AI-driven platforms like Pistachio , Reaxys , and BKMS_METABOLIC enable retrosynthetic route prediction by analyzing reaction databases. For example:
Q. How can reaction yields be optimized for scale-up synthesis?
Systematic optimization involves:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) and ligand systems.
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for enhanced coupling efficiency.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify bottlenecks .
Methodological Considerations
Q. What are best practices for handling and storing this compound?
- Storage : Store at 2–8°C in airtight containers to prevent degradation (analogous to 4-benzyloxybenzyl alcohol ).
- Stability Testing : Conduct accelerated aging studies under varying pH and temperature conditions.
Q. How to validate synthetic intermediates during multi-step synthesis?
- In-line Analytics : Use LC-MS for real-time monitoring.
- Isolation and Crystallization : Purify intermediates (e.g., 3-benzyloxybenzaldehyde derivatives ) before proceeding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
